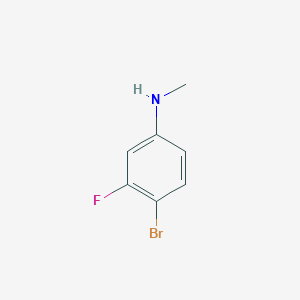
4-Bromo-3-fluoro-N-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Bromo-3-fluoro-N-methylaniline is a chemical compound with the molecular formula C7H7BrFN . It is used for research and development purposes .
Synthesis Analysis
The synthesis of 4-Bromo-3-fluoro-N-methylaniline could involve a multistep process . This might include nitration, conversion from the nitro group to an amine, and bromination . The exact synthesis process for this specific compound is not detailed in the available resources.Molecular Structure Analysis
The molecular structure of 4-Bromo-3-fluoro-N-methylaniline consists of a benzene ring substituted with a bromo group, a fluoro group, and a methylamine group . The molecular weight of the compound is 204.04 .Physical And Chemical Properties Analysis
4-Bromo-3-fluoro-N-methylaniline has a predicted boiling point of 239.0±30.0 °C and a predicted density of 1.578±0.06 g/cm3 . The compound should be stored in a dark place, sealed in dry, at room temperature .Mechanism of Action
Biochemical Pathways
Anilines are often involved in reactions such as nucleophilic substitution and nitroarene reduction . The presence of bromo and fluoro substituents could potentially influence these reactions and the downstream effects on biochemical pathways.
Pharmacokinetics
The compound’s molecular weight (20404 g/mol ) and its lipophilic nature (due to the N-methyl group) could potentially influence its absorption and distribution within the body.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-3-fluoro-N-methylaniline . For instance, the compound should be handled with care to avoid skin and eye contact, and inhalation . Moreover, it should be stored properly to maintain its stability and prevent any hazardous reactions .
Safety and Hazards
properties
IUPAC Name |
4-bromo-3-fluoro-N-methylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFN/c1-10-5-2-3-6(8)7(9)4-5/h2-4,10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWOKQYIUVNPQKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=C(C=C1)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2911631.png)
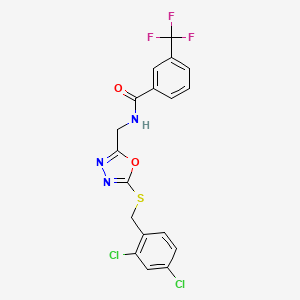
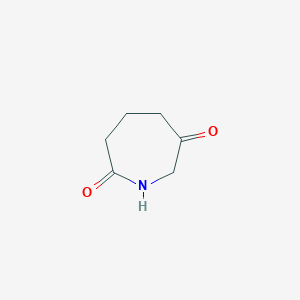
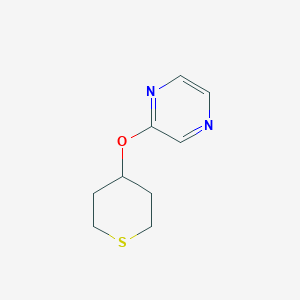
![N-(3-fluorophenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2911637.png)
![methyl (2Z)-3-[(2,4-difluorophenyl)amino]-2-(phenylsulfonyl)acrylate](/img/structure/B2911638.png)
![2-(4-methoxyphenoxy)-N-(6-(piperidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2911639.png)

![7-(3-(benzo[d]thiazol-2-ylthio)propyl)-3-methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2911646.png)
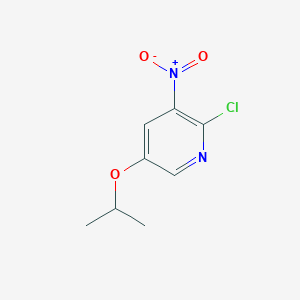

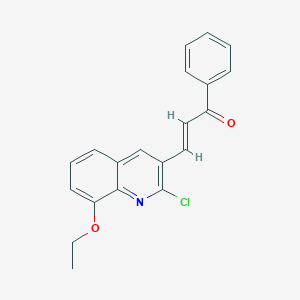
![N-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-2-fluoropyridine-4-carboxamide](/img/structure/B2911651.png)
![ethyl 4-(3-isobutyl-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate](/img/structure/B2911654.png)